2,4-Dibromo-5-fluoronaphthalen-1-amine
Description
2,4-Dibromo-5-fluoronaphthalen-1-amine is a halogenated aromatic amine with the molecular formula C₁₀H₆Br₂FN. Its structure features a naphthalene backbone substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and an amine group at position 1. The bromine atoms enhance lipophilicity and steric bulk, while the fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .
Properties
Molecular Formula |
C10H6Br2FN |
|---|---|
Molecular Weight |
318.97 g/mol |
IUPAC Name |
2,4-dibromo-5-fluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H6Br2FN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2 |
InChI Key |
HMHAZZKVHCBAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=C2N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:
Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 4 positions.
Fluorination: The dibrominated naphthalene is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) to introduce a fluorine atom at the 5 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination and fluorination: Using large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-fluoronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dibromo-5-fluoronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluoronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 2,4-Dibromo-5-fluoronaphthalen-1-amine | Br (2,4), F (5), NH₂ (1) | 327.97 | High lipophilicity; potential serotonin receptor modulation |
| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Br (5), NH₂ (1), saturated ring | 226.11 | Enhanced binding to dopamine receptors due to reduced aromaticity |
| 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine | Br (4), NH₂ (1), saturated ring | 226.11 | Broader reactivity in substitution reactions due to bromine's polarizability |
| (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Br (6), F (5), NH₂ (1), saturated ring | 240.14 | Chiral center enables enantioselective biological activity |
| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | F (5), NH₂ (1), saturated ring | 179.23 | Fluorine's electronegativity enhances CNS-targeted activity |
Key Observations :
- Bromine vs. Fluorine Effects : Bromine increases molecular weight and lipophilicity, improving membrane permeability, while fluorine enhances electronic effects and metabolic stability .
- Aromatic vs. Saturated Backbones : Saturated analogs (e.g., tetrahydronaphthalenes) exhibit reduced π-π stacking but improved solubility and receptor selectivity .
- Positional Isomerism : Bromine at position 6 (vs. 2 or 4) alters steric interactions, as seen in (S)-6-Bromo-5-fluoro derivatives, which show chirality-dependent activity .
Biological Activity
2,4-Dibromo-5-fluoronaphthalen-1-amine is a halogenated aromatic amine characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a naphthalene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.97 g/mol. The presence of halogen atoms significantly enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.97 g/mol |
| Structure | Structure |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The halogen substituents in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Study: Antimicrobial Screening
A study evaluated various halogenated naphthalene derivatives against common bacterial strains. The results suggested that compounds with multiple halogens displayed enhanced antibacterial activity compared to their non-halogenated counterparts. Specifically, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various in vitro studies. Its structural similarity to known anticancer agents suggests it may interact with specific cellular targets involved in cancer progression.
Research Findings:
A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Membrane Disruption: The presence of bromine and fluorine enhances lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
- Enzyme Inhibition: The amine group can participate in hydrogen bonding and nucleophilic attacks on key enzymes involved in cellular metabolism.
- DNA Interaction: Halogenated compounds often intercalate DNA strands, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromoaniline | Contains one bromine and an amine | Used in dye synthesis |
| 5-Fluoroaniline | Contains one fluorine and an amine | Exhibits anti-cancer properties |
| 1-Bromo-2-fluoronaphthalene | Contains one bromine and one fluorine | Used in organic synthesis |
| This compound | Two bromines and one fluorine on naphthalene | Enhanced reactivity and biological activity compared to similar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
